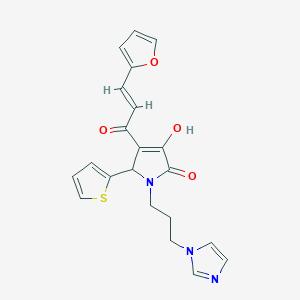

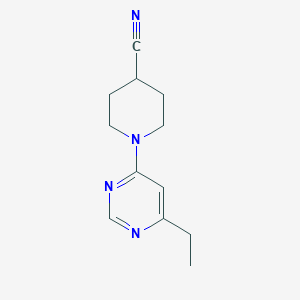

![molecular formula C14H13BrN2O B2904455 2-bromo-3,4-dimethyl-6-[(E)-phenyldiazenyl]phenol CAS No. 905810-03-9](/img/structure/B2904455.png)

2-bromo-3,4-dimethyl-6-[(E)-phenyldiazenyl]phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-bromo-3,4-dimethyl-6-[(E)-phenyldiazenyl]phenol” is a complex organic compound. It is a derivative of bromophenol, which is an organic compound consisting of hydroxyl groups and bromine atoms bonded to a benzene ring . Bromophenols can be viewed as hydroxyl derivatives of bromobenzene, or as brominated derivatives of phenol .

Scientific Research Applications

Oxidation and Water Treatment

The study by Jiang et al. (2014) explores the oxidation kinetics of bromophenols (BrPs) during water treatment with potassium permanganate [Mn(VII)]. This process leads to the formation of brominated polymeric products, such as hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and hydroxylated polybrominated biphenyls (OH-PBBs), which have altered toxicological effects compared to BrP precursors. Understanding the reactivity and fate of these products is crucial for the safe application of Mn(VII) in treating BrP-containing waters Jiang et al., 2014.

Synthesis and Characterization of Derivatives

Rearrangements and transformations in chemical synthesis provide a pathway to novel compounds with potential applications in material science and pharmacology. For instance, Xu et al. (2010) report on the facile synthesis of 2-(phenylthio)phenols through copper(I)-catalyzed tandem transformations, highlighting the versatility of bromophenol derivatives in synthetic chemistry Xu et al., 2010.

Antioxidant and Anticancer Activities

The exploration of bromophenol derivatives for biomedical applications is a growing area of interest. Dong et al. (2022) synthesized and evaluated methylated and acetylated bromophenol derivatives for their antioxidant and anticancer activities. These compounds showed potential in ameliorating oxidative damage and inducing apoptosis in cancer cells, indicating their value in drug development Dong et al., 2022.

Spectroscopic and Structural Analysis

Understanding the structural and spectroscopic properties of bromophenol derivatives is crucial for their application in various fields. Kocaokutgen et al. (2005) characterized the novel azo-ester compound 2,6-dimethyl-4-(4-tert-butylphenyldiazenyl)phenyl acrylate, revealing insights into its crystal structure and thermal behavior. Such studies are essential for the development of new materials with specific optical and thermal properties Kocaokutgen et al., 2005.

Transition Metal Complexes and Biological Evaluation

The synthesis and biological evaluation of sulfonamide-derived compounds and their transition metal complexes, as reported by Chohan and Shad (2011), demonstrate the potential of bromophenol derivatives in medicinal chemistry. These compounds exhibit moderate to significant antibacterial and antifungal activity, underscoring the importance of bromophenol derivatives in developing new antimicrobial agents Chohan & Shad, 2011.

properties

IUPAC Name |

2-bromo-3,4-dimethyl-6-phenyldiazenylphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O/c1-9-8-12(14(18)13(15)10(9)2)17-16-11-6-4-3-5-7-11/h3-8,18H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOSREBFVMBEUMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)Br)O)N=NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

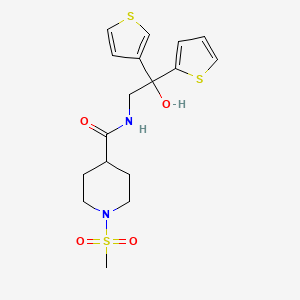

![1'-[(9-Ethylcarbazol-3-yl)methyl]spiro[1,2-dihydroisoquinoline-4,4'-piperidine]-3-one](/img/structure/B2904372.png)

![(E)-N-[4-Methylsulfanyl-1-oxo-1-[3-(trifluoromethyl)piperidin-1-yl]butan-2-yl]-2-phenylethenesulfonamide](/img/structure/B2904375.png)

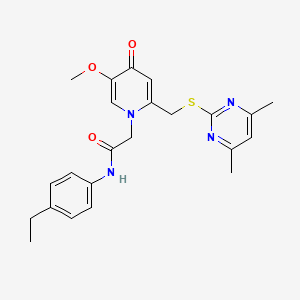

![(E)-2-((furan-2-ylmethyl)amino)-3-(((4-methoxyphenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2904377.png)

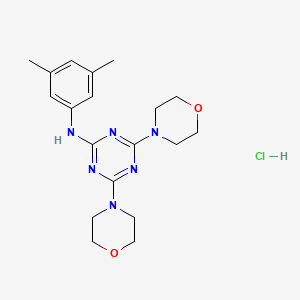

![N-cycloheptyl-3-(3-phenyl-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide](/img/structure/B2904379.png)

![2-(4-chlorobenzyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2904381.png)

![2-chloro-N-[1-(1H-1,2,3,4-tetrazol-5-yl)butyl]pyridine-4-carboxamide](/img/structure/B2904383.png)

![3-(4-methoxyphenyl)-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2904386.png)